molecular formula C9H18N2O B595177 1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one CAS No. 1268521-17-0

1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one

Cat. No.: B595177
CAS No.: 1268521-17-0
M. Wt: 170.256
InChI Key: PEZZPKJFKHGXOA-ZETCQYMHSA-N
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Description

Ethanone, also known as acetophenone, is a simple aromatic ketone . The structure you provided suggests a derivative of acetophenone, where a piperidine ring is attached to the phenyl group via an ethylamine linker . Piperidine is a heterocyclic amine, and its derivatives are often found in pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (from the acetophenone), an ethylamine linker, and a piperidine ring . The exact structure would depend on the specific positions of these groups .


Chemical Reactions Analysis

As a derivative of acetophenone, this compound might undergo reactions similar to other ketones, such as nucleophilic addition or condensation reactions . The presence of the piperidine ring could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . As a derivative of acetophenone, it would likely be a solid at room temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this and similar compounds. Given the prevalence of piperidine derivatives in pharmaceuticals, this could be a fruitful area of study .

Properties

IUPAC Name

1-[4-[(1S)-1-aminoethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZZPKJFKHGXOA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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